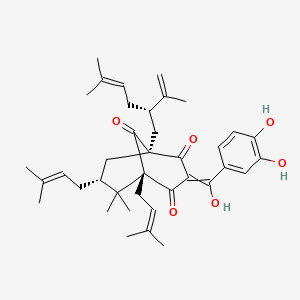

Garcinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C38H50O6 |

|---|---|

Molecular Weight |

602.8 g/mol |

IUPAC Name |

(1S,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione |

InChI |

InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h11-12,14,16-17,19,27-28,39-41H,7,13,15,18,20-21H2,1-6,8-10H3/t27-,28+,37+,38-/m0/s1 |

InChI Key |

DTTONLKLWRTCAB-SMDXAGPFSA-N |

Isomeric SMILES |

CC(=CC[C@@H]1C[C@@]2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)[C@@](C2=O)(C1(C)C)CC=C(C)C)C[C@H](CC=C(C)C)C(=C)C)C |

Canonical SMILES |

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Garcinol's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garcinol, a polyisoprenylated benzophenone derived from the rind of Garcinia indica, has emerged as a promising natural compound with potent anti-cancer properties. Extensive preclinical studies have elucidated its multifaceted mechanism of action, demonstrating its ability to modulate critical signaling pathways, induce apoptosis, and trigger cell cycle arrest in a variety of cancer cell types. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anticancer effects, with a focus on key signaling cascades, quantitative data from various studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through a combination of mechanisms, primarily by targeting key cellular processes that are often dysregulated in cancer. These include the inhibition of pro-survival signaling pathways, induction of programmed cell death (apoptosis), and halting of the cell division cycle.

Modulation of Key Signaling Pathways

This compound has been shown to interfere with several critical signaling pathways that are constitutively active in many cancers, contributing to their growth, survival, and metastasis.

The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in inflammation, immunity, and cell survival. In many cancers, this pathway is aberrantly activated, leading to the transcription of genes that promote proliferation and inhibit apoptosis. This compound has been demonstrated to be a potent inhibitor of the NF-κB signaling cascade.[1][2] It exerts its effect by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes, which include anti-apoptotic proteins like Bcl-2 and cyclin D1.[1][3]

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently overactive in a wide range of cancers, promoting cell proliferation, survival, and angiogenesis. This compound has been identified as an effective inhibitor of the STAT3 signaling pathway.[4] It has been shown to suppress both the constitutive and IL-6-induced phosphorylation of STAT3 at Tyr705, which is a critical step for its activation and dimerization. By inhibiting STAT3 phosphorylation, this compound prevents its translocation to the nucleus and the subsequent transcription of its target genes, including cyclin D1, Bcl-2, Bcl-xL, survivin, and VEGF.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many human cancers. This compound has been shown to effectively suppress the PI3K/Akt signaling pathway in various cancer cells. It inhibits the phosphorylation of Akt at both Threonine 308 and Serine 473, leading to its inactivation. The inactivation of Akt, in turn, affects the expression and activity of its downstream targets, including mTOR, and ultimately leads to decreased cell proliferation and survival.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, allowing for their uncontrolled growth. This compound has been shown to be a potent inducer of apoptosis in a wide range of cancer cell lines. It triggers both the intrinsic and extrinsic apoptotic pathways. This compound can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptotic cell death. Furthermore, this compound can enhance the expression of death receptors like DR4 and DR5, making cancer cells more susceptible to TRAIL-induced apoptosis.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. In cancer, this regulation is often lost, leading to uncontrolled proliferation. This compound has been shown to induce cell cycle arrest at various phases, including G0/G1, S, and G2/M, depending on the cancer cell type and the concentration of this compound used. This cell cycle arrest is often mediated by the modulation of key cell cycle regulatory proteins. This compound can downregulate the expression of cyclins (such as Cyclin D1 and Cyclin B1) and cyclin-dependent kinases (CDKs) (such as CDK2 and CDK4), which are essential for cell cycle progression. Concurrently, it can upregulate the expression of CDK inhibitors like p21 and p53.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Reference |

| Leukemia | HL-60 | 9.42 | |

| Breast Cancer | MCF-7 | 19.13 | |

| Pancreatic Cancer | BxPC-3 | ~15 | |

| Gastric Cancer | HGC-27 | ~20 | |

| Ovarian Cancer | OVCAR-3 | ~25 |

Table 2: Effect of this compound on Apoptosis and Cell Cycle

| Cancer Cell Line | This compound Conc. (µM) | Effect | Quantitative Change | Reference |

| HGC-27 (Gastric) | 20 | Apoptosis | Significant increase in apoptotic cells | |

| OVCAR-3 (Ovarian) | 25 | Apoptosis | ~13.23% apoptotic cells | |

| ISH (Endometrial) | 20 | Cell Cycle Arrest | Increase in G1 phase population | |

| HEC-1B (Endometrial) | 20 | Cell Cycle Arrest | Increase in G2/M phase population |

Table 3: Effect of this compound on Protein Expression

| Cancer Cell Line | This compound Conc. (µM) | Protein | Change in Expression | Reference |

| HGC-27 (Gastric) | 40 | p-Akt (Ser473) | Significant decrease | |

| OVCAR-3 (Ovarian) | 25 | p-PI3K | Significant decrease | |

| MDA-MB-231 (Breast) | 25 | NF-κB p65 | Significant decrease | |

| C3A (Hepatocellular) | 50 | p-STAT3 (Tyr705) | Maximal inhibition | |

| HGC-27 (Gastric) | 40 | Cyclin D1 | Dose-dependent decrease | |

| HGC-27 (Gastric) | 40 | Bcl-2 | Dose-dependent decrease | |

| HGC-27 (Gastric) | 40 | Bax | Dose-dependent increase |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound's anti-cancer effects.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Protocol:

-

Seed cancer cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Protocol:

-

Treat cancer cells with various concentrations of this compound for a specific duration.

-

Harvest the cells and wash them with PBS.

-

Fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend them in a solution containing RNase A and Propidium Iodide (PI).

-

Incubate the cells for 30 minutes at 37°C in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins in response to this compound treatment.

Protocol:

-

Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.

Conclusion

This compound is a promising natural compound with significant anti-cancer potential. Its ability to target multiple dysregulated signaling pathways, induce apoptosis, and cause cell cycle arrest makes it an attractive candidate for further investigation as a chemotherapeutic or chemopreventive agent. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers to design and conduct further studies to fully elucidate the therapeutic potential of this compound in the fight against cancer. While preclinical findings are encouraging, further in-depth in vivo studies and eventually, well-designed clinical trials are necessary to translate these promising laboratory findings into effective cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound inhibits tumour cell proliferation, angiogenesis, cell cycle progression and induces apoptosis via NF-κB inhibition in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effect of this compound Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer action of this compound in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activities of Garcinol: A Technical Guide for Researchers

Abstract

Garcinol, a polyisoprenylated benzophenone extracted from the rind of Garcinia indica, has garnered significant scientific interest due to its diverse and potent biological activities.[1][2] Traditionally used in medicine, recent research has illuminated its potential as a therapeutic agent, particularly in the fields of oncology, inflammation, and neuroprotection.[1][3] This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, and other notable effects. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further investigation and application of this promising natural compound.

Introduction

This compound (C38H50O6) is a yellow crystalline compound that has been the subject of numerous preclinical studies.[1] Its multifaceted biological activities stem from its unique chemical structure, which allows it to interact with a variety of cellular targets. This guide synthesizes the current understanding of this compound's mechanisms of action, presenting key findings in a structured and accessible format to support ongoing research and development efforts.

Anticancer Activity

This compound has demonstrated significant anticancer properties across a range of cancer types, including breast, prostate, pancreatic, colon, and leukemia. Its antitumor effects are mediated through the modulation of multiple signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.

Mechanisms of Anticancer Action

This compound's anticancer activity is attributed to its ability to interfere with several key oncogenic signaling pathways:

-

Inhibition of NF-κB Signaling: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation. By inhibiting NF-κB, this compound downregulates the expression of downstream target genes involved in tumor progression.

-

Modulation of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is often constitutively activated in cancer cells, promoting their survival and proliferation. This compound has been found to inhibit both total and phosphorylated STAT3, leading to the downregulation of its target genes, such as those involved in angiogenesis and metastasis.

-

Induction of Apoptosis: this compound induces programmed cell death, or apoptosis, in cancer cells through both intrinsic and extrinsic pathways. It has been shown to modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.

-

Cell Cycle Arrest: this compound can halt the progression of the cell cycle in cancer cells, preventing their division and proliferation.

-

Inhibition of Histone Acetyltransferases (HATs): this compound is a known inhibitor of histone acetyltransferases (HATs), specifically p300 and PCAF. HATs play a critical role in chromatin remodeling and gene expression, and their inhibition by this compound can lead to the suppression of oncogenes.

Quantitative Data: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |

| SH-SY5Y | Neuroblastoma | MTT | 7.78 µM (24h), 6.80 µM (48h), 6.30 µM (72h) | |

| BxPC-3 | Pancreatic | MTT | ~20 µM | |

| HCT-116 | Colon | Apoptosis Assay | Apoptosis induced at 2-10 µM | |

| HT-29 | Colon | Apoptosis Assay | Apoptosis induced at 2-10 µM | |

| C3A | Hepatocellular Carcinoma | Western Blot | Inhibition of STAT3 phosphorylation at 50 µM | |

| MDA-MB-231 | Breast | Invasion Assay | Dose-dependent inhibition of invasion | |

| DU145 | Prostate | Western Blot | Dose-dependent inhibition of STAT3 phosphorylation | |

| Panc-1 | Pancreatic | Cell Growth Assay | Synergistic growth inhibition with gemcitabine |

Signaling Pathway Diagram: Anticancer Mechanisms

Caption: this compound's multifaceted anticancer mechanisms.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. This compound exhibits potent anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.

Mechanisms of Anti-inflammatory Action

-

Inhibition of Pro-inflammatory Enzymes: this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that are responsible for the production of pro-inflammatory prostaglandins and leukotrienes.

-

Suppression of Pro-inflammatory Cytokines: this compound can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

-

Modulation of NF-κB Signaling: As mentioned in the anticancer section, the inhibition of the NF-κB pathway by this compound is a major mechanism of its anti-inflammatory effects.

Quantitative Data: Anti-inflammatory Activity of this compound

| Cell Line/Model | Assay | Effect | Concentration | Reference |

| LPS-activated THP-1 and Raw 264.7 macrophages | qRT-PCR, Western Blot, ELISA | Inhibition of TNF-α, IL-8, IL-6, IL-1β, iNOS, COX-2 | 10-100 µM | |

| CD-1 mice with TPA-induced ear inflammation | In vivo | Marked inhibition of inflammation | Topical application/Oral administration |

Signaling Pathway Diagram: Anti-inflammatory Mechanisms

Caption: this compound's inhibition of key inflammatory pathways.

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. This compound is a potent antioxidant that can scavenge free radicals and protect cells from oxidative damage.

Mechanisms of Antioxidant Action

-

Free Radical Scavenging: this compound can directly scavenge various free radicals, including superoxide anion, hydroxyl radical, and peroxyl radicals.

-

Chelation of Metal Ions: this compound can chelate metal ions like iron and copper, which can otherwise participate in the generation of free radicals through Fenton-like reactions.

Quantitative Data: Antioxidant Activity of this compound

| Assay | IC50 / Effect | Reference |

| DPPH radical scavenging | 0.24 ± 0.13 µg/mL | |

| FRAP (Ferric Reducing Antioxidant Power) | 740.85 ± 0.01 µM (Fe(II)/g) | |

| ABTS radical scavenging | 214433 ± 2657 µmol Trolox/100 g | |

| ORAC (Oxygen Radical Absorbance Capacity) | 129129 ± 8433 µmol Trolox/100 g |

Experimental Workflow Diagram: DPPH Assay

Caption: Workflow for assessing antioxidant activity using the DPPH assay.

Other Biological Activities

Beyond its well-documented anticancer, anti-inflammatory, and antioxidant properties, this compound has shown promise in other therapeutic areas:

-

Neuroprotective Effects: Preliminary studies suggest that this compound may have neuroprotective effects, potentially through its antioxidant and anti-inflammatory actions.

-

Anti-diabetic Effects: Research indicates that this compound may possess anti-diabetic properties, though the mechanisms are still under investigation.

-

Antimicrobial Activity: this compound has demonstrated antimicrobial activity against a range of pathogens.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound.

Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

Objective: To quantify the induction of apoptosis by this compound.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for NF-κB and STAT3

Objective: To determine the effect of this compound on the expression and phosphorylation of NF-κB and STAT3.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB (p65) and STAT3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo anticancer efficacy of this compound.

Protocol:

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).

-

Treatment: Randomly assign the mice to treatment and control groups. Administer this compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).

Conclusion

This compound, a natural compound from Garcinia indica, exhibits a remarkable spectrum of biological activities with significant therapeutic potential. Its ability to modulate multiple key signaling pathways involved in cancer, inflammation, and oxidative stress makes it a compelling candidate for further drug development. This technical guide has provided a comprehensive overview of the current knowledge on this compound, including quantitative data on its efficacy and detailed experimental protocols to facilitate future research. Further in-depth studies, particularly well-designed clinical trials, are warranted to fully elucidate the therapeutic benefits of this compound in various human diseases.

References

- 1. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. This compound-A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Garcinol as a Histone Acetyltransferase (HAT) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garcinol, a polyisoprenylated benzophenone derived from the rind of the Garcinia indica fruit, has emerged as a potent natural inhibitor of histone acetyltransferases (HATs). By targeting the p300/CBP and PCAF families of HATs, this compound modulates the acetylation status of histones and other non-histone proteins, thereby influencing a wide array of cellular processes. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on key signaling pathways, and detailed experimental protocols for its study. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound.

Introduction

Histone acetyltransferases (HATs) are a class of enzymes that play a critical role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to the lysine residues of histone proteins. This post-translational modification neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation. Dysregulation of HAT activity is implicated in various diseases, including cancer and inflammatory disorders, making HATs attractive targets for therapeutic intervention.

This compound has been identified as a potent, cell-permeable inhibitor of the p300/CREB-binding protein (CBP) and p300/CBP-associated factor (PCAF) families of HATs.[1][2] Its ability to modulate the epigenome has positioned it as a promising candidate for the development of novel therapeutics.

Mechanism of Action

This compound functions as a competitive inhibitor of HATs, specifically competing with histones for binding to the active site of the enzyme.[3] Kinetic analyses have further characterized this compound as a mixed-type inhibitor, indicating that it can bind to both the free enzyme and the enzyme-substrate complex, with a higher affinity for PCAF compared to p300.[4] This inhibition of HAT activity leads to a global decrease in histone acetylation, which in turn represses chromatin transcription.[4]

Quantitative Data on HAT Inhibition

The inhibitory potency of this compound against p300 and PCAF has been quantified in multiple studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target HAT | IC50 (μM) | Reference(s) |

| p300 | ~7 | |

| PCAF | ~5 |

Impact on Cellular Signaling Pathways

This compound's inhibition of HATs has far-reaching consequences on various signaling pathways that are crucial for cell growth, proliferation, and survival. By preventing the acetylation of key signaling proteins, this compound can effectively modulate their activity and downstream effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. This compound has been shown to suppress the NF-κB signaling cascade. It achieves this by inhibiting the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. This, in turn, downregulates the expression of NF-κB target genes.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation and survival. This compound has been demonstrated to inhibit both constitutive and inducible STAT3 activation. It achieves this by blocking the phosphorylation and acetylation of STAT3, which in turn prevents its dimerization and nuclear translocation.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is integral to embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway by promoting the phosphorylation of β-catenin, which leads to its degradation and prevents its nuclear accumulation.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay (Radioactive Filter-Binding Assay)

This assay measures the transfer of radiolabeled acetyl groups from [3H]-acetyl-CoA to a histone substrate.

Materials:

-

Recombinant p300 or PCAF enzyme

-

Histone H3 or H4 peptide substrate

-

[3H]-acetyl-CoA

-

This compound

-

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

-

P81 phosphocellulose filter paper

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing HAT assay buffer, histone peptide substrate, and the desired concentration of this compound (or vehicle control).

-

Initiate the reaction by adding recombinant HAT enzyme and [3H]-acetyl-CoA.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.

-

Wash the filter paper multiple times with wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [3H]-acetyl-CoA.

-

Air dry the filter paper and place it in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the HAT activity.

Cellular Histone Acetylation Assay (Western Blot Analysis)

This method is used to assess the effect of this compound on global histone acetylation levels within cells.

Materials:

-

Cell line of interest (e.g., HeLa, MCF-7)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and HDAC inhibitors

-

Primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histones (e.g., anti-H3, anti-H4)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Chemiluminescent substrate

Protocol:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Harvest the cells and lyse them using cell lysis buffer.

-

Quantify the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against the acetylated histone of interest and a corresponding total histone antibody (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative change in histone acetylation.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the HAT inhibitory properties of this compound.

Conclusion

This compound is a well-characterized natural product with potent inhibitory activity against p300/CBP and PCAF histone acetyltransferases. Its ability to modulate the epigenome and key signaling pathways underscores its potential as a lead compound for the development of novel therapeutics for cancer and inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for further research into the biological activities and therapeutic applications of this compound. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile in a preclinical setting.

References

- 1. activemotif.jp [activemotif.jp]

- 2. This compound-A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repository.urosario.edu.co [repository.urosario.edu.co]

- 4. Polyisoprenylated benzophenone, this compound, a natural histone acetyltransferase inhibitor, represses chromatin transcription and alters global gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Antioxidant Properties of Garcinol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Garcinol, a polyisoprenylated benzophenone extracted from the rind of Garcinia indica, has garnered significant scientific interest for its potent antioxidant properties. This technical guide provides an in-depth review of the mechanisms underlying this compound's antioxidant activity, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for key antioxidant assays are presented, and critical signaling pathways modulated by this compound are visualized. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development who are investigating the therapeutic potential of this compound.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key etiological factor in numerous chronic and degenerative diseases.[1] this compound, a prominent bioactive constituent of Garcinia indica and Garcinia cambogia, has emerged as a powerful antioxidant agent.[1][2] Its unique chemical structure, featuring phenolic hydroxyl groups and a β-diketone moiety, contributes to its ability to scavenge free radicals and modulate cellular antioxidant defenses.[1][3] This guide synthesizes the current understanding of this compound's antioxidant capabilities, providing detailed technical information for research and development purposes.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-pronged approach, which includes direct free radical scavenging, metal ion chelation, and the modulation of intracellular antioxidant signaling pathways and enzymes.

Direct Free Radical Scavenging

This compound is a potent scavenger of various reactive oxygen and nitrogen species. Studies using electron spin resonance (ESR) spectrometry have demonstrated its ability to effectively neutralize superoxide anions (O₂⁻), hydroxyl radicals (•OH), and methyl radicals. Its hydroxyl radical scavenging activity is reported to be stronger than that of the well-known antioxidant dl-α-tocopherol. The proposed mechanism involves a single electron transfer followed by deprotonation of the hydroxyl group from the enolized 1,3-diketone to form a stable resonance pair, thereby terminating the free radical chain reaction.

Metal Ion Chelation

The Fenton reaction, where ferrous ions (Fe²⁺) react with hydrogen peroxide to produce the highly damaging hydroxyl radical, is a major source of oxidative stress. This compound has been shown to possess iron chelating activity, comparable to that of citrate. By binding to iron ions, this compound can inhibit the Fenton reaction, thus preventing the formation of hydroxyl radicals.

Modulation of Antioxidant Enzymes and Signaling Pathways

This compound enhances the endogenous antioxidant defense system by upregulating the expression and activity of key antioxidant and detoxifying enzymes.

-

Nrf2 Pathway Activation: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm. Upon activation by antioxidants like this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

-

Enzyme Upregulation: In vivo studies have demonstrated that dietary this compound increases the levels of phase II detoxifying enzymes such as glutathione S-transferase (GST) and quinone reductase (QR) in the liver. It also enhances the activity of primary antioxidant enzymes including Superoxide Dismutase (SOD) and Catalase, and increases the levels of reduced glutathione (GSH).

-

Inhibition of Pro-oxidant Enzymes: this compound can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that contribute to the production of reactive nitrogen species and pro-inflammatory prostaglandins, respectively.

-

NF-κB Pathway Inhibition: The transcription factor Nuclear Factor-kappa B (NF-κB) plays a critical role in inflammation and oxidative stress. This compound has been shown to inhibit the NF-κB signaling pathway, which can lead to a reduction in the expression of pro-inflammatory and pro-oxidant genes.

Quantitative Antioxidant Activity Data

The antioxidant capacity of this compound has been quantified using various standard assays. The following tables summarize the reported data, providing a comparative perspective on its efficacy.

| Assay | Target Radical/Species | This compound Activity/Result | Comparison Standard | Reference |

| DPPH Radical Scavenging | 1,1-diphenyl-2-picrylhydrazyl | ~3 times greater activity by weight | dl-α-tocopherol | |

| DPPH Radical Scavenging | 1,1-diphenyl-2-picrylhydrazyl | IC₅₀: 0.24 ± 0.13 µg/mL | L-ascorbic acid (IC₅₀: 10.10 ± 0.07 µg/mL) | |

| Superoxide Anion Scavenging | Superoxide Anion (O₂⁻) | Almost the same extent by weight | dl-α-tocopherol | |

| Hydroxyl Radical Scavenging | Hydroxyl Radical (•OH) | Stronger activity | dl-α-tocopherol | |

| FRAP Assay | Ferric ion (Fe³⁺) | 740.85 ± 0.01 µM Fe(II)/g | Ascorbic acid (1206.00 ± 0.06 µM Fe(II)/g) | |

| Metal Chelation | Ferrous ion (Fe²⁺) | Almost the same level | Citrate | |

| Lipid Peroxidation Inhibition | Linoleic acid peroxidation | Moderate activity | - |

| In Vivo Model | Parameter Measured | Effect of this compound Treatment | Reference |

| Diet-induced hyperlipidemic C57BL/6 mice | Aortic Lipid Peroxidation (MDA) | Significantly decreased | |

| Diet-induced hyperlipidemic C57BL/6 mice | Aortic Reduced Glutathione (GSH) | Significantly increased | |

| Diet-induced hyperlipidemic C57BL/6 mice | Aortic Catalase Activity | Significantly restored | |

| Diet-induced hyperlipidemic C57BL/6 mice | Aortic Superoxide Dismutase (SOD) Activity | Significantly increased (at 100 mg/kg) | |

| Streptozotocin-induced diabetic rats | Erythrocyte Glutathione (GSH) levels | Effectively restored | |

| Azoxymethane-induced colon cancer in rats | Liver Glutathione S-transferase (GST) | Significantly elevated | |

| Azoxymethane-induced colon cancer in rats | Liver Quinone Reductase (QR) | Significantly elevated |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol or ethanol).

-

This compound stock solution (dissolved in a suitable solvent like ethanol or DMSO).

-

Methanol or Ethanol (ACS grade).

-

Positive control (e.g., Ascorbic acid, Trolox, or α-tocopherol).

-

-

Procedure:

-

Prepare a series of dilutions of the this compound sample and the positive control.

-

In a microplate well or cuvette, add a fixed volume of the DPPH solution (e.g., 100 µL).

-

Add an equal volume of the this compound sample or standard to the DPPH solution.

-

For the blank, add the solvent used for the sample instead of the sample itself.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

-

Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the sample concentration.

-

Superoxide Anion Scavenging Assay (Hypoxanthine/Xanthine Oxidase System)

-

Principle: This assay generates superoxide radicals enzymatically through the reaction of hypoxanthine and xanthine oxidase. The generated radicals are detected using a spin trapping agent (e.g., DMPO) and ESR spectroscopy, or a colorimetric reagent like Nitroblue Tetrazolium (NBT). The antioxidant's ability to scavenge the superoxide radicals is measured by the reduction in the signal.

-

Reagents:

-

Phosphate buffer (e.g., 50 mM, pH 7.4).

-

Hypoxanthine solution.

-

Xanthine Oxidase solution.

-

DMPO (5,5-dimethyl-1-pyrroline N-oxide) for ESR or NBT for colorimetric assay.

-

This compound sample solution (emulsified with a surfactant like SDS if necessary).

-

Positive control (e.g., Ascorbic acid, α-tocopherol).

-

-

Procedure (ESR Method):

-

Prepare the reaction mixture in a tube containing buffer, hypoxanthine, and the this compound sample.

-

Add the spin trap DMPO to the mixture.

-

Initiate the reaction by adding xanthine oxidase.

-

Transfer the mixture to an ESR spectrometer and record the signal of the superoxide-DMPO adduct.

-

Compare the signal intensity in the presence of this compound to the control (without this compound) to determine the scavenging activity.

-

Hydroxyl Radical Scavenging Assay (Fenton Reaction System)

-

Principle: This assay generates hydroxyl radicals via the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The scavenging capacity of the antioxidant is determined by measuring the inhibition of the hydroxyl radical-induced effect, often detected using ESR with a spin trap or by measuring the degradation of a detector molecule.

-

Reagents:

-

HEPES buffer (e.g., 100 mM, pH 7.4).

-

Ferrous sulfate (FeSO₄) solution.

-

Diethylenetriaminepentaacetic acid (DTPA) solution.

-

Hydrogen peroxide (H₂O₂) solution.

-

DMPO (spin trap for ESR).

-

This compound sample solution.

-

Positive control (e.g., Ascorbic acid).

-

-

Procedure (ESR Method):

-

Mix the ferrous sulfate-DTPA solution, HEPES buffer, and the this compound sample in a reaction tube.

-

Add the DMPO spin trap.

-

Initiate the reaction by adding the hydrogen peroxide solution.

-

Immediately transfer the mixture to an ESR spectrometer and record the signal of the hydroxyl radical-DMPO adduct.

-

Calculate the scavenging activity by comparing the signal intensity with and without the this compound sample.

-

Ferrous Ion (Fe²⁺) Chelating Activity Assay

-

Principle: This method assesses the ability of a compound to chelate ferrous ions. In the assay, the antioxidant competes with ferrozine for Fe²⁺ ions. Ferrozine forms a stable, colored complex with Fe²⁺. The presence of a chelating agent disrupts the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in color intensity.

-

Reagents:

-

This compound sample solution.

-

Ferrous chloride (FeCl₂) solution (e.g., 2 mM).

-

Ferrozine solution (e.g., 5 mM).

-

Methanol or water.

-

Positive control (e.g., EDTA, Citrate).

-

-

Procedure:

-

Mix the this compound sample with the FeCl₂ solution.

-

Allow the mixture to incubate for a short period.

-

Initiate the reaction by adding the ferrozine solution.

-

Shake the mixture vigorously and let it stand at room temperature for a specified time (e.g., 10 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 562 nm).

-

Calculate the percentage of chelation using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100

-

Signaling Pathway and Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways influenced by this compound and a typical experimental workflow for assessing its antioxidant properties.

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Caption: Inhibition of the NF-κB pathway by this compound.

Caption: Experimental workflow for evaluating this compound's antioxidant properties.

Conclusion

This compound exhibits a robust and multifaceted antioxidant profile, acting through direct radical scavenging, metal chelation, and the potentiation of endogenous antioxidant defense mechanisms via the Nrf2 pathway. Its ability to also inhibit pro-inflammatory pathways like NF-κB further underscores its potential as a therapeutic agent for oxidative stress-related pathologies. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into the pharmacological applications of this compound. Future investigations should focus on its bioavailability, pharmacokinetic profile, and long-term safety to fully realize its clinical potential.

References

discovery and chemical structure of Garcinol

An In-depth Technical Guide on the Discovery and Chemical Structure of Garcinol

Introduction

This compound, a prominent polyisoprenylated benzophenone, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] Primarily isolated from the fruit rind of Garcinia indica, a plant native to the tropical regions of India, this compound has a rich history in traditional medicine, where it has been utilized for its antioxidant and anti-inflammatory properties.[3][4][5] This technical guide provides a comprehensive overview of the discovery, isolation, and chemical structure elucidation of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Isolation

This compound is the principal active component found in the dried fruit rind of Garcinia indica, commonly known as Kokum, where it is present at concentrations of 2-3%. The plant belongs to the Clusiaceae (Guttiferae) family and has been a part of traditional Indian medicine for treating a variety of ailments, including inflammatory conditions and infectious diseases.

The chemical structure of this compound, also referred to as Camboginol, was first described by Sahu and his colleagues in 1989. Earlier work by Rao and coworkers in 1980 also contributed to its structural elucidation using proton NMR and IR spectroscopy, which identified the presence of a terminal alkene and a β-diketone moiety. It is crystallized as yellow needles from the hexane extract of the fruit rind, constituting about 1.5% of the extract.

Experimental Protocol: Isolation and Purification of this compound

The following protocol outlines a common method for the isolation and purification of this compound from the fruit rind of Garcinia indica.

-

Extraction:

-

The dried fruit rind of G. indica is powdered and extracted with ethanol or hexane. Methanol has also been used for extraction.

-

For instance, the dried rind is extracted with ethanol, and the resulting extract is concentrated.

-

-

Fractionation and Chromatography:

-

The concentrated extract is then subjected to fractionation using column chromatography. A common stationary phase is silica gel or ODS (octadecylsilane).

-

The column is eluted with a gradient of solvents. For example, an ODS column can be eluted stepwise with 60-80% aqueous ethanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Purification and Recrystallization:

-

The fractions rich in this compound are combined and concentrated in vacuo.

-

The residue is dissolved in a minimal amount of a suitable solvent like hexane and cooled to induce crystallization. For further purification, the amorphous precipitate can be collected, dissolved in hot acetonitrile, and allowed to recrystallize at room temperature.

-

This process yields pale yellow needle-like crystals of this compound.

-

Workflow for this compound Isolation

Caption: Experimental workflow for the isolation and purification of this compound.

Chemical Structure and Properties

This compound is a polyisoprenylated benzophenone derivative. Its structure is characterized by a benzophenone core with multiple isoprenyl groups, phenolic hydroxyl groups, and a β-diketone system. This unique structure, which bears some resemblance to curcumin, is responsible for its biological activities.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₈H₅₀O₆ | |

| Molecular Weight | 602.8 g/mol | |

| Appearance | Pale yellow needle-like crystals | |

| Melting Point | 121 °C | |

| Solubility | Soluble in organic solvents (ethanol, methanol, acetone, DMSO, ethyl acetate, chloroform, hexane); poor aqueous solubility. | |

| CAS Number | 78824-30-3 |

Chemical Structure of this compound

Caption: Key functional moieties of the this compound chemical structure.

Structure Elucidation via Spectroscopic Methods

The determination of this compound's complex structure was accomplished through a combination of spectroscopic techniques.

1. Ultraviolet (UV) Spectroscopy: The UV spectrum of this compound shows absorption maxima (λmax) at 363 nm and 250 nm, which is indicative of the extensive conjugated system present in the molecule, particularly the benzophenone and enolized β-diketone chromophores.

2. Infrared (IR) Spectroscopy: IR spectroscopy provides crucial information about the functional groups. The IR spectrum of this compound displays characteristic absorption bands at:

-

3200-3500 cm⁻¹: Corresponding to the stretching vibrations of the phenolic hydroxyl (-OH) groups.

-

1730 cm⁻¹: Attributed to a saturated carbonyl group.

-

1640 cm⁻¹: Indicating the presence of an α,β-unsaturated carbonyl group within the enolized β-diketone system.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is fundamental for determining the proton environment in the molecule. Key signals in the ¹H NMR spectrum (in CDCl₃) of this compound include:

-

δ 18.0 ppm: A characteristic downfield signal for a hydrogen-bonded phenolic hydroxyl proton.

-

δ 6.60 - 6.95 ppm: Signals in the aromatic region, corresponding to the protons on the dihydroxybenzoyl group, showing an ABX pattern.

-

δ ~5.0 ppm: Signals for multiple olefinic protons from the isoprenyl side chains.

-

δ 1.05 - 1.84 ppm: A series of singlets corresponding to the numerous methyl groups of the isoprenyl and tertiary methyls.

4. Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight and provides insights into the fragmentation pattern.

-

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 602 .

-

Major fragmentation peaks are observed at m/z 533, 465 (base peak), and 341 , which correspond to the loss of parts of the isoprenyl side chains.

Spectroscopic Data Summary

| Technique | Key Observations | Inferred Structural Feature | Reference |

| UV | λmax at 363, 250 nm | Conjugated benzophenone and β-diketone system | |

| IR | 3200-3500 cm⁻¹ (broad), 1730 cm⁻¹, 1640 cm⁻¹ | Phenolic -OH groups, saturated C=O, α,β-unsaturated C=O | |

| ¹H NMR | δ 18.0 (s, 1H), δ 6.60-6.95 (m, 3H), δ ~5.0 (m, 3H), δ 1.05-1.84 (multiple s, CH₃) | H-bonded enolic proton, aromatic protons, olefinic protons, isoprenyl methyl groups | |

| MS (EI) | m/z 602 [M]⁺, 465 (base peak), 341 | Molecular weight, fragmentation pattern showing loss of isoprenyl units |

Stereochemistry and Analogs

This compound is closely related to several other polyisoprenylated benzophenones, including its colorless isomer, isothis compound (also known as cambogin). The terminal alkene in one of the isoprenyl substituents of this compound can undergo cyclization under acidic conditions to form isothis compound. The absolute configuration of this compound and related compounds has been a subject of study, with asymmetric total synthesis being employed to conclusively determine their stereochemistry.

Conclusion

The discovery and structural elucidation of this compound represent a significant achievement in natural product chemistry. From its origins in the traditional use of Garcinia indica, detailed chemical and spectroscopic analysis has revealed a complex and unique polyisoprenylated benzophenone structure. The methodologies developed for its isolation and the comprehensive data gathered from various analytical techniques have been crucial for understanding its chemical nature. This foundational knowledge is indispensable for the ongoing research into its biological activities and potential applications in drug development and therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound and its analogues: Synthesis, cytotoxic activity and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound-A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Garcinol's Role in Pro-Apoptotic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garcinol, a polyisoprenylated benzophenone derived from the rind of the Garcinia indica fruit, has emerged as a potent anti-cancer agent with significant pro-apoptotic capabilities. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound induces programmed cell death in cancer cells. It delves into the core signaling pathways modulated by this compound, including the intrinsic and extrinsic apoptotic pathways, and its interplay with key regulatory networks such as NF-κB, PI3K/Akt, and STAT3. This document synthesizes quantitative data from multiple studies, presents detailed experimental protocols for key assays, and provides visual representations of the underlying signaling cascades to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

The evasion of apoptosis is a hallmark of cancer, making the induction of this process a central strategy in cancer therapy. This compound has demonstrated significant potential in this area by targeting multiple facets of the apoptotic machinery. It has been shown to be effective against a range of cancer cell lines, including those of the breast, prostate, pancreas, colon, and leukemia.[1][2][3] Its pleiotropic effects, targeting various oncogenic factors, make it a promising candidate for further pre-clinical and clinical investigation.[4][5] This guide will systematically explore the molecular underpinnings of this compound's pro-apoptotic activity.

Modulation of Pro-Apoptotic Signaling Pathways

This compound orchestrates the induction of apoptosis through a multi-pronged approach, influencing both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for this compound-induced apoptosis. This pathway is centered on the mitochondria and is regulated by the Bcl-2 family of proteins.

-

Modulation of Bcl-2 Family Proteins: this compound disrupts the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. Studies have shown that this compound treatment leads to the upregulation of Bax and Bad and the downregulation of Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.

-

Mitochondrial Transmembrane Potential and Cytochrome c Release: The altered Bcl-2 family protein ratio results in a loss of mitochondrial transmembrane potential. This disruption triggers the release of cytochrome c from the mitochondria into the cytosol.

-

Apoptosome Formation and Caspase Activation: Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome. This complex then activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which is a central player in the final stages of apoptosis.

The Extrinsic (Death Receptor) Pathway

This compound also enhances the extrinsic pathway of apoptosis, particularly by sensitizing cancer cells to TNF-related apoptosis-inducing ligand (TRAIL).

-

Upregulation of Death Receptors: this compound has been shown to upregulate the expression of death receptors DR4 and DR5 on the surface of cancer cells. This increased expression makes the cells more susceptible to TRAIL-induced apoptosis.

-

Caspase-8 Activation: The binding of TRAIL to its receptors (DR4/DR5) leads to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated.

-

Crosstalk with the Intrinsic Pathway: Activated caspase-8 can directly activate caspase-3. Additionally, it can cleave Bid to form truncated Bid (tBid). tBid then translocates to the mitochondria and promotes the intrinsic pathway by activating Bax and Bak, thus amplifying the apoptotic signal.

Interplay with Key Regulatory Pathways

This compound's pro-apoptotic effects are intricately linked to its ability to modulate several key signaling pathways that govern cell survival and proliferation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a common feature in many cancers, promoting cell proliferation and inhibiting apoptosis.

-

Inhibition of NF-κB Activation: this compound has been consistently shown to inhibit the constitutive activation of NF-κB in various cancer cell lines, including prostate, pancreatic, and breast cancer. It achieves this by preventing the phosphorylation of IκBα, which keeps NF-κB sequestered in the cytoplasm.

-

Downregulation of NF-κB-Regulated Genes: The inhibition of NF-κB activity by this compound leads to the downregulation of several anti-apoptotic genes that are under its transcriptional control, such as Bcl-2, Bcl-xL, survivin, and XIAP.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major survival pathway that is often hyperactivated in cancer.

-

Inhibition of Akt Phosphorylation: this compound has been demonstrated to suppress the phosphorylation of Akt, thereby inhibiting its activity. This inhibition prevents the downstream signaling that promotes cell survival and proliferation. By downregulating the PI3K/Akt pathway, this compound contributes to the induction of apoptosis.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another key player in cancer cell survival and proliferation.

-

Inhibition of STAT3 Activation: this compound has been reported to inhibit the activation of STAT3, which in turn downregulates the expression of its target genes involved in cell survival and proliferation.

Quantitative Data on this compound's Pro-Apoptotic Efficacy

The following tables summarize the quantitative data from various studies, highlighting the effective concentrations of this compound and its impact on apoptosis induction in different cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Key Findings |

| HL-60 | Human Leukemia | 9.42 | Induced apoptosis in a concentration- and time-dependent manner; caused loss of mitochondrial transmembrane potential and cytochrome c release. |

| HCT-116 & HT-29 | Colon Cancer | 2–10 | Induced apoptosis via caspase-3 activity; modulated the Bcl-2/Bax ratio. |

| BxPC-3 & Panc-1 | Pancreatic Cancer | ~15 & ~7 | Inhibited cell viability and induced apoptosis in a dose-dependent manner. |

| MCF-7 & MDA-MB-231 | Breast Cancer | Not specified | Exhibited dose-dependent cancer cell-specific growth inhibition and induced apoptosis. |

| LNCaP, C4-2B, PC3 | Prostate Cancer | Not specified | Inhibited cell growth and induced apoptosis in a dose-dependent manner. |

| OVCAR-3 | Ovarian Cancer | Not specified | Decreased cell viability, arrested cell cycle at S phase, and promoted apoptosis. |

| Cell Line | Treatment | Apoptosis Induction (% of control or fold increase) |

| HT29 | This compound + TRAIL | Enhanced apoptosis from 6% to 19.6%. |

| BxPC-3 | This compound (5-20 µM) | Dose-dependent induction of apoptosis as measured by Histone/DNA ELISA and Caspase-3/7 assay. |

| HL-60 | This compound (20 µM) for 12h | Approximately 16-fold increase in caspase-3 activity. |

| Caki | This compound (2 µM) + TRAIL (50 ng/mL) for 24h | Significantly induced apoptosis, whereas single treatments had no effect. |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to study this compound's pro-apoptotic effects.

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.

-

Protocol:

-

Seed cells (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight.

-

Treat cells with various concentrations of this compound for the desired time period (e.g., 12-24 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization buffer (e.g., 20% SDS and 50% dimethylformamide) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Apoptosis Detection by Annexin V-FITC Staining

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.

-

Protocol:

-

Treat cells (e.g., 1 x 10^6 cells) with this compound for the specified duration.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in 100 µL of binding buffer.

-

Add FITC-conjugated anti-annexin V antibody and propidium iodide (PI) for distinguishing necrotic cells.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size, transferring them to a membrane, and then probing with specific antibodies.

-

Protocol:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p-Akt, NF-κB p65) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Caspase Activity Assay

-

Principle: This assay measures the activity of specific caspases (e.g., caspase-3, -8, -9) using a fluorogenic or colorimetric substrate that is cleaved by the active enzyme.

-

Protocol:

-

Treat cells with this compound and prepare cell lysates.

-

Add the cell lysate to a reaction buffer containing the specific caspase substrate (e.g., DEVD-pNA for caspase-3).

-

Incubate at 37°C for 1-2 hours.

-

Measure the fluorescence or absorbance using a microplate reader to quantify the amount of cleaved substrate, which is proportional to the caspase activity.

-

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: this compound's induction of apoptosis via intrinsic and extrinsic pathways.

Experimental Workflow

Caption: Workflow for investigating this compound's pro-apoptotic effects.

Conclusion

This compound is a promising natural compound that induces apoptosis in cancer cells through the modulation of multiple signaling pathways. Its ability to activate both the intrinsic and extrinsic apoptotic pathways, coupled with its inhibitory effects on key pro-survival pathways like NF-κB and PI3K/Akt, underscores its potential as a multi-targeted anti-cancer agent. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound, including its potential use in combination therapies to overcome resistance and enhance treatment efficacy. Further in-vivo studies and clinical trials are warranted to fully elucidate its therapeutic potential.

References

- 1. Apoptosis-inducing effect of this compound is mediated by NF-kappaB signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-induced apoptosis in prostate and pancreatic cancer cells is mediated by NF-κB signaling [imrpress.com]

- 3. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The In Vitro Anti-inflammatory Effects of Garcinol: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Garcinol, a polyisoprenylated benzophenone extracted from the fruit rind of Garcinia indica and other Garcinia species, has garnered significant scientific interest for its potent biological activities.[1][2] Traditionally used for its antioxidant and anti-inflammatory properties, extensive in vitro research has begun to elucidate the specific molecular mechanisms underlying its effects.[3][4][5] This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates. The evidence strongly suggests that this compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB, MAPK, and STAT3 signaling pathways, leading to a downstream reduction in pro-inflammatory mediators. This document aims to serve as a detailed resource for researchers exploring this compound as a potential therapeutic agent for inflammation-related diseases.

Core Anti-inflammatory Mechanisms of this compound

In vitro studies have consistently demonstrated that this compound targets several key signaling cascades integral to the inflammatory response. These mechanisms are primarily centered around the inhibition of transcription factors and enzymes that regulate the expression of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes phosphorylated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate into the nucleus and initiate the transcription of pro-inflammatory genes.

This compound has been shown to potently inhibit this pathway. Studies using LPS-activated macrophage cell lines (RAW 264.7 and THP-1) reveal that this compound treatment leads to a downregulation of phosphorylated IKKα/β, phosphorylated IκBα, and phosphorylated NF-κB. This action effectively prevents the translocation of the active pNF-κB subunit from the cytosol into the nucleus, thereby suppressing the expression of NF-κB target genes. Consequently, the production of numerous pro-inflammatory molecules, including cytokines and enzymes, is significantly reduced.

Modulation of MAPK and STAT3 Signaling

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including p38 MAPK, plays a crucial role in cellular responses to external stressors like LPS. This compound has been demonstrated to suppress the phosphorylation of p38 MAPK in LPS-stimulated macrophages. This inhibition is significant as the p38 MAPK pathway is also involved in the activation of NF-κB. This compound's ability to lower LPS-induced intracellular reactive oxygen species (ROS), which contribute to NF-κB activation, is also a key aspect of its anti-inflammatory action.

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway: The STAT3 signaling pathway is frequently activated in various inflammatory conditions and cancers. This compound has been identified as an effective inhibitor of this pathway. It has been shown to inhibit both total and phosphorylated STAT3 in a dose-dependent manner in various cell lines. This inhibition occurs for both constitutive and interleukin-6 (IL-6) induced STAT3 activation. Mechanistically, computational modeling suggests this compound can bind to the SH2 domain of STAT3, which suppresses its dimerization. As an acetyltransferase inhibitor, this compound also inhibits STAT3 acetylation, impairing its DNA binding ability. The inhibition of STAT3 activation leads to the suppression of various genes involved in proliferation, survival, and angiogenesis, such as VEGF and MMP-9.

Downregulation of Pro-inflammatory Enzymes and Mediators

A direct consequence of this compound's inhibition of the aforementioned signaling pathways is the reduced expression and activity of key pro-inflammatory enzymes and mediators.

-

iNOS and COX-2: this compound consistently inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-activated macrophages at both the mRNA and protein levels. This leads to a significant decrease in the production of nitric oxide (NO) and prostaglandins like PGE2, both of which are potent inflammatory mediators.

-

Pro-inflammatory Cytokines: Treatment with this compound results in a dose-dependent reduction in the expression and secretion of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Interleukin-8 (IL-8).

Data Presentation: Quantitative In Vitro Effects

The following tables summarize the quantitative data from various in vitro studies, providing a clear comparison of this compound's efficacy.

Table 1: Cytotoxicity of this compound in Macrophage Cell Lines

| Cell Line | Assay | IC50 Value (µM) | Exposure Time (h) | Reference |

| RAW 264.7 | MTT | 67.86 ± 1.25 | 24 | |

| THP-1 | MTT | 78.45 ± 2.13 | 24 | |

| Based on these cytotoxicity values, non-toxic concentrations (typically ≤ 30 µM) were used for subsequent anti-inflammatory experiments. |

Table 2: Inhibitory Effects of this compound on Pro-inflammatory Mediators and Cytokines

| Cell Line | Stimulant | Mediator/Cytokine | This compound Conc. (µM) | Effect | Reference |

| RAW 264.7 | LPS | NO Production | 10, 20, 30 | Dose-dependent decrease | |

| THP-1 | LPS | NO Production | 10, 20, 30 | Dose-dependent decrease | |

| RAW 264.7 | LPS | PGE2 Secretion | 10, 20, 30 | Dose-dependent decrease | |

| THP-1 | LPS | PGE2 Secretion | 10, 20, 30 | Dose-dependent decrease | |

| RAW 264.7 | LPS | TNF-α, IL-6, IL-1β mRNA | 10, 20, 30 | Dose-dependent downregulation | |

| THP-1 | LPS | TNF-α, IL-6, IL-1β, IL-8 mRNA | 10, 20, 30 | Dose-dependent downregulation | |

| RAW 264.7 | LPS | iNOS, COX-2 Protein | 10, 20, 30 | Dose-dependent downregulation | |

| THP-1 | LPS | iNOS, COX-2 Protein | 10, 20, 30 | Dose-dependent downregulation | |

| AC16 (Cardiomyocytes) | Lp(a) | ROS, CRP, IL-1β, IL-6, TNF-α | 2.5 | Significant reduction | |

| Purified Enzyme Assay | - | 5-Lipoxygenase | 0.1 (IC50) | Inhibition of activity | |

| Cell-free Assay | PGH2 | mPGES-1 | 0.3 (IC50) | Inhibition of conversion to PGE2 |

Detailed Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature for assessing the in vitro anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line RAW 264.7 and human monocytic cell line THP-1 are commonly used.

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA extraction). For experiments, cells are pre-treated with various non-toxic concentrations of this compound (e.g., 10, 20, 30 µM) for a specified time (e.g., 1-2 hours) before being stimulated with an inflammatory agent, most commonly Lipopolysaccharide (LPS; e.g., 1 µg/mL), for a further incubation period (e.g., 24 hours).

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate.

-

Treat with various concentrations of this compound (e.g., 10 to 100 µM) for 24 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

-

Collect the cell culture supernatant after the treatment period.

-

Mix an aliquot of the supernatant with an equal volume of Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-